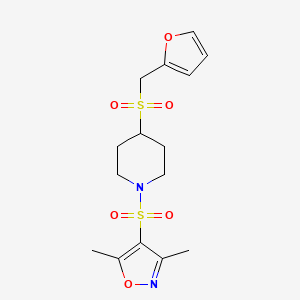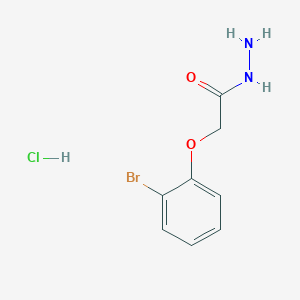![molecular formula C19H19Cl3FN3O2S2 B2474231 2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride CAS No. 1329908-15-7](/img/structure/B2474231.png)
2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H19Cl3FN3O2S2 and its molecular weight is 510.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) outlines the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. These compounds, such as benzodifuranyl, triazines, and thiazolopyrimidines, were tested as cyclooxygenase inhibitors and showed significant inhibitory activity, suggesting a potential pathway for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities of Synthesized Molecules
Başoğlu et al. (2012) explored the synthesis of linezolid-like molecules and their antimicrobial activities. This study indicates the potential of synthesized molecules with specific substitutions for combating bacterial infections, highlighting the importance of chemical synthesis in developing new antimicrobial agents (Başoğlu et al., 2012).
Development of Fluoroquinolone-based Compounds
Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones with promising antifungal and antibacterial activities. This work illustrates how modifications to the fluoroquinolone core can lead to compounds with significant antimicrobial properties, which is crucial for addressing drug-resistant microbial strains (Patel & Patel, 2010).
Crystal Engineering and Drug Design
Tuning Mechanical Behaviour through Crystal Engineering
Kakkar et al. (2018) demonstrated how the mechanical behavior of co-crystals could be tuned by controlling their structure, specifically through the synthesis of theophylline co-crystals. Such research is vital for the development of pharmaceutical formulations, where the physical properties of the compound can significantly impact drug delivery and efficacy (Kakkar et al., 2018).
Cerebral Protective Agents
A study on 2-aminothiazoles and 2-thiazolecarboxamides highlighted their anti-anoxic activity, providing a basis for the development of cerebral protective agents. This research underscores the potential therapeutic applications of synthesized compounds in neuroprotection and the treatment of cerebral ischemia (Ohkubo et al., 1995).
Propiedades
IUPAC Name |
2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2FN3O2S2.ClH/c20-15-11-12(17(21)29-15)18(26)25(6-2-5-24-7-9-27-10-8-24)19-23-16-13(22)3-1-4-14(16)28-19;/h1,3-4,11H,2,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHVDWSMNPSYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(SC(=C4)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2474153.png)

![1-allyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2474155.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide](/img/structure/B2474159.png)
![N,N-diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2474160.png)

![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanol](/img/structure/B2474162.png)
![N-[1-(4-bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2474164.png)


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride](/img/structure/B2474169.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2474171.png)
